2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde
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Overview
Description
2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H13F3O It is a cycloalkane derivative featuring a trifluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group. The aldehyde functionality can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Difluoromethyl triflate
- Trimethoxy (3,3,3-trifluoropropyl)silane
- Diisopropylsilyl bis (trifluoromethanesulfonate)
Uniqueness
2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, a trifluoroethyl group, and an aldehyde functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13F3O |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c1-7-3-2-4-8(7,6-13)5-9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
FLHGHUDATAJEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(F)(F)F)C=O |
Origin of Product |
United States |
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